molecular formula C15H21Cl2N5O B497302 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide CAS No. 957502-48-6

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide

Cat. No.: B497302
CAS No.: 957502-48-6
M. Wt: 358.3g/mol
InChI Key: MSNLZEKKYPWBJI-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is a synthetic organic compound characterized by the presence of two pyrazole rings substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones, followed by chlorination and methylation to introduce the chlorine and methyl substituents.

    Coupling Reaction: The chlorinated and methylated pyrazole rings are then coupled with a propanamide derivative through a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorine atoms in the pyrazole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl-benzoic acid
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide is unique due to its dual pyrazole ring structure and the specific substitution pattern of chlorine and methyl groups

Properties

CAS No.

957502-48-6

Molecular Formula

C15H21Cl2N5O

Molecular Weight

358.3g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C15H21Cl2N5O/c1-9-14(16)11(3)21(19-9)7-5-13(23)18-6-8-22-12(4)15(17)10(2)20-22/h5-8H2,1-4H3,(H,18,23)

InChI Key

MSNLZEKKYPWBJI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)NCCN2C(=C(C(=N2)C)Cl)C)C)Cl

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCN2C(=C(C(=N2)C)Cl)C)C)Cl

Origin of Product

United States

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